Cas no 1743-60-8 (β-Estradiol 17-acetate)

β-Estradiol 17-acetate is a steroidal estrogen derivative formed by the acetylation of the 17-hydroxy group of β-estradiol. This modification enhances the compound's lipophilicity, improving its permeability across biological membranes and increasing its stability in formulations. The acetate group also serves as a prodrug moiety, allowing for controlled hydrolysis to release active β-estradiol in vivo. This property makes it valuable in pharmaceutical research, particularly in hormone replacement therapies and studies of estrogen receptor interactions. Its well-defined structure and consistent purity ensure reliable performance in experimental applications. The compound is commonly utilized in biochemical assays, drug development, and as a reference standard in analytical chemistry.
β-Estradiol 17-acetate structure
β-Estradiol 17-acetate structure
Product Name:β-Estradiol 17-acetate
CAS No:1743-60-8
MF:C20H26O3
MW:314.418646335602
MDL:MFCD00056537
CID:41922
PubChem ID:6852404
Update Time:2025-10-05

β-Estradiol 17-acetate Chemical and Physical Properties

Names and Identifiers

    • (8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate
    • 1,3,5(10)-Estratriene-3,17b-diol 17-acetate
    • 17-Beta-Estradiol 17-Acetate
    • Beta-Estradiol 17-Acetate
    • 1,3,5(10)-Estratriene-3,17β-diol 17-acetate
    • β-Estradiol 17-acetate
    • 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)pyridine-3,5-dicarboxylate
    • 3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
    • Cardene IV
    • Cardene SR
    • estradiol 17-acetate
    • nicardipine
    • Nicardipine [INN:BAN]
    • Nicardipine LA
    • Nicardipino
    • Nicardipino [INN-Spanish]
    • Nicardipinum
    • Nicardipinum [INN-Latin]
    • Estradiol acetate
    • oestradiol acetate
    • B-ESTRADIOL 17-ACETATE
    • Estradiol 17-Monoacetate
    • (17β)-Estradiol 17-acetate
    • 17β-Acetoxyestra-1,3,5(10)-trien-3-ol
    • 17BETA-ESTRADIOL 17-ACETATE VETRANAL100
    • [(8R,9R,13S,14S,17S)-3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren
    • [(8R,9R,13S,14S,17S)-3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate
    • 1743-60-8
    • BAA74360
    • 1,3,5(10)-Estratriene-3,17-diol 17-acetate
    • Estradiol, 17-acetate
    • beta-Estradiol 17-acetate, >=99%
    • MLS000069774
    • beta-Estradiol 17-acetate, VETRANAL(TM), analytical standard
    • MFCD00056537
    • 3,17beta-Dihydroxy-1,3,5(10)-estratriene 17-acetate
    • 1,3,5(10)-Estratriene-3,17beta-diol 17-acetate
    • BDBM62878
    • Estra-1,3,5(10)-triene-3,17-diol (17.beta.)-, 17-acetate
    • 3-Hydroxyestra-1(10),2,4-trien-17-yl acetate #
    • BIDD:ER0057
    • MLS001146920
    • Q5401757
    • (2)-Estradiol 17-Acetate
    • [(8R,9S,13S,14S,17S)-13-methyl-3-oxidanyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] ethanoate
    • 17beta-Acetoxyestra-1,3,5(10)-trien-3-ol
    • AfAE'Adaggeratrade markAfA centA centasA notA em leaderA inverted exclamation mark-Estradiol 17-acetate
    • BS-15656
    • SMR000058696
    • 1,3,5(10)-Estratrien-3,17.beta.-diol, 17-acetate(ester)
    • CHEMBL1611800
    • DTXSID20938492
    • acetic acid [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] ester
    • .BETA.-ESTRADIOL 17-ACETATE
    • AfAE'A centa' notA inverted exclamation markAfasA'A
    • ss-Estradiol 17-acetate
    • CCG-267637
    • 17BETA-ESTRADIOL 17-ACETATE
    • UNII-2VM9HO33RU
    • Beta-Estradiol-17-acetate
    • AKOS015913413
    • 17.BETA.-ACETOXYESTRA-1,3,5(10)-TRIEN-3-OL
    • cid_6852404
    • 2VM9HO33RU
    • 17beta-Acetylestradiol
    • CHEBI:79735
    • [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate
    • Opera_ID_458
    • 17.BETA.-ACETYLESTRADIOL
    • HMS2232M23
    • Estra-1,3,5(10)-triene-3,17-diol (17beta)-, 17-acetate
    • Estra-1,3,5(10)-triene-3,17beta-diol 17-acetate
    • QAHOQNJVHDHYRN-SLHNCBLASA-N
    • HY-B0708
    • ESTRA-1,3,5(10)-TRIENE-3,17.BETA.-DIOL 17-ACETATE
    • Estradiol 17beta-acetate
    • estradiol-17O-acetate
    • A881699
    • s5236
    • -Estradiol 17-acetate
    • SCHEMBL147037
    • β-Estradiol 17-acetate (1,3,5(10)-Estratriene-3,17β-diol 17-acetate)
    • DA-79188
    • estradiol 17 beta-acetate
    • Estra-1, 3, 5(10)-triene-3, 17-diol (17beta)-, 17-acetate
    • 605-722-5
    • MDL: MFCD00056537
    • Inchi: 1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1
    • InChI Key: QAHOQNJVHDHYRN-SLHNCBLASA-N
    • SMILES: O(C(C)=O)[C@H]1CC[C@H]2[C@@H]3CCC4C=C(C=CC=4[C@H]3CC[C@@]21C)O

Computed Properties

  • Exact Mass: 314.18828
  • Monoisotopic Mass: 314.18819469g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 476
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Color/Form: Solid powder, power
  • Density: 1.2±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 450.5°C at 760 mmHg
  • Flash Point: 181.9±21.5 °C
  • Solubility: 生物体外In Vitro:DMSO溶解度100 mg/mL(318.05 mM;Need ultrasonic)
  • PSA: 46.53
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

β-Estradiol 17-acetate Security Information

  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319-H332-H335
  • Warning Statement: P280-P305+P351+P338-P310
  • WGK Germany:3
  • Hazard Category Code: R60;R61
  • Safety Instruction: S53;S45
  • Hazardous Material Identification: T
  • Risk Phrases:R60;R61
  • Safety Term:S53;S45
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

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β-Estradiol 17-acetate Suppliers

Amadis Chemical Company Limited
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(CAS:1743-60-8)β-Estradiol 17-acetate
Order Number:A881699
Stock Status:in Stock
Quantity:0.25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:04
Price ($):2902.0
Email:sales@amadischem.com

Additional information on β-Estradiol 17-acetate

Recent Advances in the Study of β-Estradiol 17-acetate (CAS: 1743-60-8): A Comprehensive Research Brief

β-Estradiol 17-acetate (CAS: 1743-60-8), a derivative of estradiol, has garnered significant attention in recent years due to its potential applications in hormone therapy, cancer research, and drug development. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and emerging therapeutic uses. The focus is on peer-reviewed studies published within the last five years to ensure the relevance and accuracy of the information presented.

Recent studies have elucidated the molecular mechanisms underlying the pharmacological effects of β-Estradiol 17-acetate. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its selective binding affinity to estrogen receptors (ERα and ERβ), which plays a crucial role in modulating endocrine functions. The compound's acetate group enhances its stability and bioavailability, making it a promising candidate for sustained-release formulations in hormone replacement therapy (HRT).

In oncology, β-Estradiol 17-acetate has shown potential as an adjunct therapy for estrogen receptor-positive (ER+) breast cancer. A 2022 study in Cancer Research revealed that the compound induces apoptosis in ER+ tumor cells while sparing normal cells, suggesting a favorable safety profile. Additionally, its ability to cross the blood-brain barrier has sparked interest in its use for treating neurodegenerative disorders, as evidenced by preclinical trials in animal models of Alzheimer's disease.

The synthesis and optimization of β-Estradiol 17-acetate have also seen advancements. A 2023 paper in Organic & Biomolecular Chemistry detailed a novel catalytic method for its production, achieving higher yields and purity compared to traditional approaches. This innovation could facilitate large-scale manufacturing and reduce costs, further supporting its clinical translation.

Despite these promising developments, challenges remain. Regulatory hurdles and the need for extensive clinical trials to confirm efficacy and safety are critical barriers. Moreover, the potential for off-target effects and long-term hormonal impacts necessitates careful evaluation. Future research directions include exploring its interactions with other signaling pathways and developing targeted delivery systems to minimize side effects.

In conclusion, β-Estradiol 17-acetate (CAS: 1743-60-8) represents a versatile compound with broad therapeutic potential. Its applications span from hormone therapy to oncology and neurodegeneration, supported by robust preclinical data. Continued research and collaboration across disciplines will be essential to unlock its full clinical potential and address existing limitations.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1743-60-8)β-Estradiol 17-acetate
A881699
Purity:99%
Quantity:0.25g
Price ($):2902.0
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